![molecular formula C6H10N4O B7574618 N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide is a chemical compound that belongs to the class of triazole derivatives. It is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are involved in various biological processes such as DNA replication, cell division, and protein synthesis.
Biochemical and Physiological Effects:
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been reported to exhibit cytotoxic effects on cancer cells and to induce apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, it also has some limitations such as its potential toxicity and lack of specificity towards certain targets.
Orientations Futures
There are several future directions for the research on N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide. One possible direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure and improve its potency and selectivity towards specific targets. Additionally, it may be possible to develop new derivatives of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide with enhanced biological activities and lower toxicity. Finally, it may be possible to explore its potential applications in various fields such as drug discovery, agriculture, and environmental science.
Conclusion:
In conclusion, N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and other useful products.
Méthodes De Synthèse
The synthesis of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide is a multi-step process that involves the reaction of 4-methyl-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide has been extensively used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit a wide range of biological activities such as antifungal, antibacterial, antitumor, and antiviral properties.
Propriétés
IUPAC Name |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5(11)7-3-6-9-8-4-10(6)2/h4H,3H2,1-2H3,(H,7,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAPHYXUGDSEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

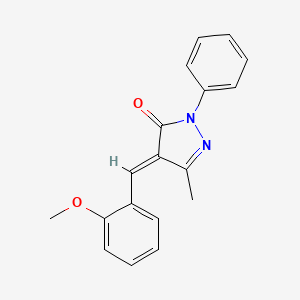
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
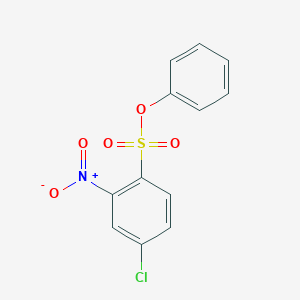

![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)

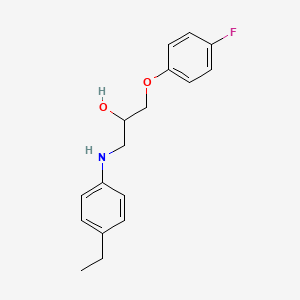
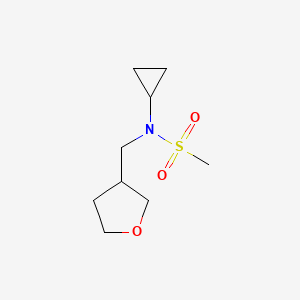
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
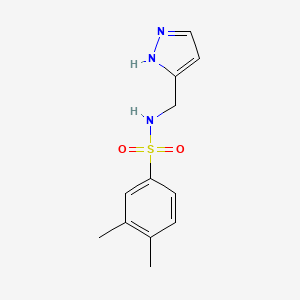
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
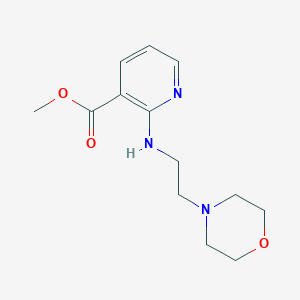
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)